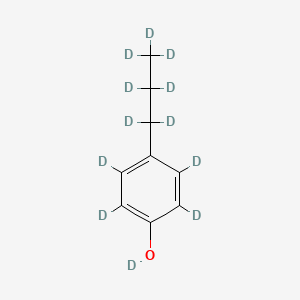

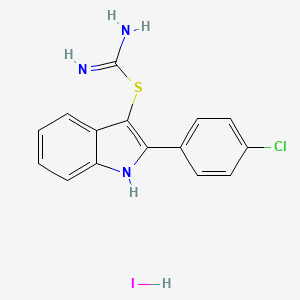

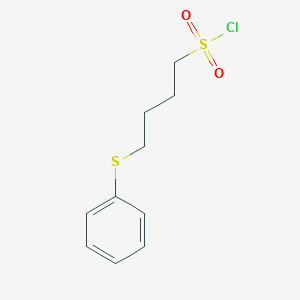

![molecular formula C9H7ClO4 B1459306 (R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid CAS No. 1820579-80-3](/img/structure/B1459306.png)

(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid

Übersicht

Beschreibung

“®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid”, also known as R-CDCA, is a chiral synthetic compound that belongs to the family of benzo[b][1,4]dioxines. It is a white or similar to white solid .

Synthesis Analysis

The synthesis of carboxylic acids and their derivatives has witnessed a rapid development in recent years . They can be synthesized from the “parent” carboxylic acid through a nucleophilic substitution reaction .Molecular Structure Analysis

Theoretical studies on molecular geometry, vibrational, pharmaceutical, and electronic properties of the monomeric and dimeric structures of 1-benzothiophene-2-carboxylic acid were carried out using B3LYP hybrid functional with 6-311++G (d,p) as basis set .Chemical Reactions Analysis

Carboxylic acids undergo a nucleophilic substitution reaction where the nucleophile (-OH) is substituted by another nucleophile (Nu) . The carbonyl group (C=O) gets polarized, since oxygen is more electronegative than carbon and pulls the electron density towards itself .Physical And Chemical Properties Analysis

The molecular weight of “®-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid” is 214.6 g/mol. It is insoluble in water but soluble in organic solvents such as ethanol, methanol, and dichloromethane .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

The chemical structure of (R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid and its derivatives has been extensively studied, revealing its potential in various synthesis and characterization applications. For instance, Boyarskiy et al. (2009) elucidated the structure of 2-chloro-3-phenylbenzoic acid through single crystal XRD, demonstrating the importance of steric interactions and weak interactions in determining molecular conformation (Boyarskiy, Fonari, Suwińska, & Simonov, 2009). Additionally, Yin et al. (2018) developed a Rh-catalyzed asymmetric hydrogenation method for benzo[B][1,4]dioxine derivatives, achieving high yields and excellent enantioselectivities, indicating the utility of these compounds in the synthesis of biologically active molecules (Yin, Huang, Chen, Hu, Tao, Zhao, Dong, & Zhang, 2018).

Antibacterial and Antifungal Activity

Research by Chavan and Pai (2007) on N-substituted-3-chloro-2-azetidinones derived from 2-aminobenzothiazole-6-carboxylic acid demonstrated the compounds' significant antibacterial activity against various microorganisms, including Gram-positive and Gram-negative bacteria, though they were inactive against fungal species tested (Chavan & Pai, 2007).

Electrochemical Applications

Golinske, Voss, and Adiwidjaja (2000) explored the electrocarboxylation of chlorinated aromatic compounds, including 2-chlorodibenzo[1,4]dioxine, in the presence of carbon dioxide. This process transforms these compounds into carboxylic acids without hydrogenation of the aromatic rings, highlighting the method's potential in synthesizing carboxylic acid derivatives from chlorinated aromatics (Golinske, Voss, & Adiwidjaja, 2000).

Enantioselective Synthesis

The work on enantioselective synthesis of chiral 2-substituted 2,3-dihydrobenzo[1,4]dioxane derivatives by Yin et al. (2018) also provides insights into the applications of (R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid derivatives. This method offers a pathway to synthesize compounds with high enantioselectivity, useful in creating enantiomerically pure pharmaceuticals (Yin et al., 2018).

Zukünftige Richtungen

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . This field of research is receiving increased attention in the context of upgrading bio-based feedstocks . Therefore, future directions may include further exploration of the catalytic reduction of carboxylic acid derivatives and their potential applications.

Eigenschaften

IUPAC Name |

(2R)-6-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c10-5-1-2-6-7(3-5)13-4-8(14-6)9(11)12/h1-3,8H,4H2,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHNWDHFZWYPIJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(O1)C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC2=C(O1)C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-6-Chloro-2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

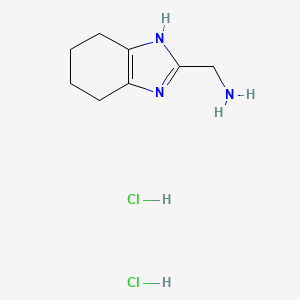

![6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1459225.png)

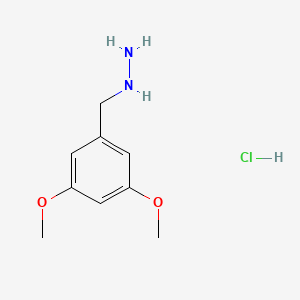

![2-chloro-N-{[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]methyl}acetamide](/img/structure/B1459228.png)

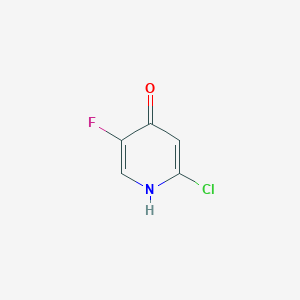

![4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1459236.png)

![1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione](/img/structure/B1459238.png)

![3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459240.png)